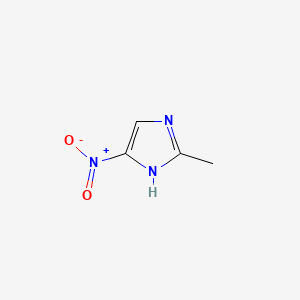

2-Methyl-5-nitroimidazole

Cat. No. B7763840

Key on ui cas rn:

100215-29-0

M. Wt: 127.10 g/mol

InChI Key: FFYTTYVSDVWNMY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04209631

Procedure details

Into a vessel made of acid-resistant stainless steel of 75 liters capacity, provided with a stirring device and a cooling jacket, a nitrated solution, obtained as in examples I or III, was placed and 6 kg of 2-methylimidazole were gradually introduced, while cooling and stirring, and then 20 liters of nitric acid of 1.40 density were introduced such that the temperature does not exceed 70°. The vessel was closed and connected by a valved conduit to an absorption device, provided with a cooled receiver. Sulphuric acid was gradually introduced until an increase of the temperature to 100° and the start of an intensive reaction was noted, this being associated with the eliminating of great quantities of nitric oxides. The addition of sulphuric acid was interrupted and the temperature maintained at 110°, by intensive cooling and periodic addition of condensates from the receiver, and to initially inhibit the reaction there is added in the first stage 1 liter of nitric acid of a density of 1.40. After stabilization of the reaction speed, a further uniform course of the reaction was maintained by gradual introduction of sulphuric acid to the use of a total amount of 20 liters, by simultaneously periodically filling up the nitrating vessel with the content of the receiver, when the reaction tended to become more violent. After the intensity of the reaction declined, which lasted about 1 hour, the cooling was interrupted and after five minutes the temperature gradually raised to about 140° and a fulfillment of the reaction at this temperature effected until the decline of the exothermic effect, at which time the solution was evaporated and condensed and the volatile components, which were liberated during this period, such as gases and vapors, have not been recycled to the reaction medium. After cooling of the reacted mixture, 1/4 of the volume of the solution was retained for treatment in the same way with the following charge and from the remaining quantity, after neutralization with ammonia, there were obtained 5.820 kg of 2-methyl-5-nitroimidazole corresponding to an output of about 64% of theoretical.

[Compound]

Name

oxides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.S(=O)(=O)(O)O.[N+:12]([O-])([OH:14])=[O:13]>>[NH3:3].[CH3:1][C:2]1[NH:3][C:4]([N+:12]([O-:14])=[O:13])=[CH:5][N:6]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6 kg

|

|

Type

|

reactant

|

|

Smiles

|

CC=1NC=CN1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Three

[Compound]

|

Name

|

oxides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Six

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Seven

|

Name

|

|

|

Quantity

|

20 L

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

does not exceed 70°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The vessel was closed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided with a cooled receiver

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

an increase of the temperature to 100°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the start of an intensive reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature maintained at 110°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by intensive cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

periodic addition of condensates from the receiver

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction there

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the cooling was interrupted and after five minutes

|

|

Duration

|

5 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature gradually raised to about 140°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a fulfillment of the reaction at this temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the volatile components, which were liberated during this period, such as gases and vapors

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling of the reacted mixture, 1/4 of the volume of the solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

following charge and from the remaining quantity

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1NC(=CN1)[N+](=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 5.82 kg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04209631

Procedure details

Into a vessel made of acid-resistant stainless steel of 75 liters capacity, provided with a stirring device and a cooling jacket, a nitrated solution, obtained as in examples I or III, was placed and 6 kg of 2-methylimidazole were gradually introduced, while cooling and stirring, and then 20 liters of nitric acid of 1.40 density were introduced such that the temperature does not exceed 70°. The vessel was closed and connected by a valved conduit to an absorption device, provided with a cooled receiver. Sulphuric acid was gradually introduced until an increase of the temperature to 100° and the start of an intensive reaction was noted, this being associated with the eliminating of great quantities of nitric oxides. The addition of sulphuric acid was interrupted and the temperature maintained at 110°, by intensive cooling and periodic addition of condensates from the receiver, and to initially inhibit the reaction there is added in the first stage 1 liter of nitric acid of a density of 1.40. After stabilization of the reaction speed, a further uniform course of the reaction was maintained by gradual introduction of sulphuric acid to the use of a total amount of 20 liters, by simultaneously periodically filling up the nitrating vessel with the content of the receiver, when the reaction tended to become more violent. After the intensity of the reaction declined, which lasted about 1 hour, the cooling was interrupted and after five minutes the temperature gradually raised to about 140° and a fulfillment of the reaction at this temperature effected until the decline of the exothermic effect, at which time the solution was evaporated and condensed and the volatile components, which were liberated during this period, such as gases and vapors, have not been recycled to the reaction medium. After cooling of the reacted mixture, 1/4 of the volume of the solution was retained for treatment in the same way with the following charge and from the remaining quantity, after neutralization with ammonia, there were obtained 5.820 kg of 2-methyl-5-nitroimidazole corresponding to an output of about 64% of theoretical.

[Compound]

Name

oxides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.S(=O)(=O)(O)O.[N+:12]([O-])([OH:14])=[O:13]>>[NH3:3].[CH3:1][C:2]1[NH:3][C:4]([N+:12]([O-:14])=[O:13])=[CH:5][N:6]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6 kg

|

|

Type

|

reactant

|

|

Smiles

|

CC=1NC=CN1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Three

[Compound]

|

Name

|

oxides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Six

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Seven

|

Name

|

|

|

Quantity

|

20 L

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

does not exceed 70°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The vessel was closed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided with a cooled receiver

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

an increase of the temperature to 100°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the start of an intensive reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature maintained at 110°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by intensive cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

periodic addition of condensates from the receiver

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction there

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the cooling was interrupted and after five minutes

|

|

Duration

|

5 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature gradually raised to about 140°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a fulfillment of the reaction at this temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the volatile components, which were liberated during this period, such as gases and vapors

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling of the reacted mixture, 1/4 of the volume of the solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

following charge and from the remaining quantity

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1NC(=CN1)[N+](=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 5.82 kg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |